4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as CE-224,535 and is a member of the class of pyrrolone derivatives. The chemical structure of CE-224,535 is shown below:
Mechanism of Action
CE-224,535 works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
CE-224,535 has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of CE-224,535 is its potent inhibitory activity against acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of CE-224,535 is its complex synthesis process, which makes it difficult to produce large quantities of the compound for use in lab experiments.
Future Directions
There are several future directions for research on CE-224,535. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of other potential applications for CE-224,535, such as in the treatment of other neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of CE-224,535 in humans.
Synthesis Methods
The synthesis of CE-224,535 is a complex process that involves several steps. The first step involves the condensation of 2-methoxyethylamine with 3-chloro-4-ethoxybenzoyl chloride to form an intermediate product. This intermediate product is then reacted with 2-fluorophenylacetic acid to form the final product, CE-224,535.
Scientific Research Applications
CE-224,535 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. CE-224,535 has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This makes CE-224,535 a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in the levels of acetylcholine in the brain.
properties
Product Name |
4-(3-chloro-4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
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Molecular Formula |
C22H21ClFNO5 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
(4Z)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H21ClFNO5/c1-3-30-17-9-8-13(12-15(17)23)20(26)18-19(14-6-4-5-7-16(14)24)25(10-11-29-2)22(28)21(18)27/h4-9,12,19,26H,3,10-11H2,1-2H3/b20-18- |
InChI Key |
MATKCMXGURXTLQ-ZZEZOPTASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3F)/O)Cl |
SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3F)O)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3F)O)Cl |
Origin of Product |
United States |
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